4-iodo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
4-iodo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11IN2O2S It is characterized by the presence of an iodine atom, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the iodination of a suitable precursor, followed by sulfonamide formation. One common method includes the following steps:
Sulfonamide Formation: The iodinated intermediate is then reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: The pyridinylmethyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to sulfoxides or amines.
Scientific Research Applications
4-iodo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and pyridinylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-iodo-N-(3-pyridinylmethyl)benzenesulfonamide: Lacks the methyl group at the 3-position.
3-iodo-4-methoxypyridine: Contains a methoxy group instead of a sulfonamide group.
4-iodo-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
4-iodo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13IN2O2S |
---|---|
Molecular Weight |
388.23 g/mol |
IUPAC Name |
4-iodo-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13IN2O2S/c1-10-7-12(4-5-13(10)14)19(17,18)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
InChI Key |
BELNOAMSHDMIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)I |
Origin of Product |
United States |
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